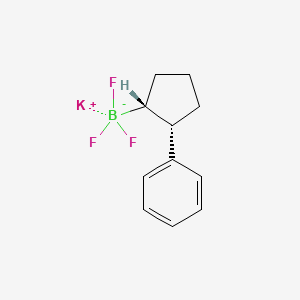
Potassium trifluoro((1R,2S)-2-phenylcyclopentyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide makes it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide typically involves the reaction of a cyclopentylborane derivative with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the borane compound. The process involves the following steps:
- Preparation of the cyclopentylborane derivative.
- Reaction with potassium trifluoroborate in the presence of a suitable solvent, such as tetrahydrofuran (THF).
- Purification of the product using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted boron compounds, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of boron-containing drugs for cancer therapy.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide involves the formation of a boron-carbon bond through a transmetalation process. This process is facilitated by the presence of a palladium catalyst, which activates the boron compound and allows it to react with an organic halide. The molecular targets and pathways involved include the activation of the boron compound and the formation of a stable boron-carbon bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide
- rac-potassium trifluoro[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boranuide
- rac-potassium trifluoro[(1R,2R)-2-fluorocyclopropyl]boranuide
Uniqueness
rac-potassium trifluoro[(1R,2S)-2-phenylcyclopentyl]boranuide is unique due to its specific stereochemistry and the presence of a phenyl group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C11H13BF3K |
|---|---|
Molekulargewicht |
252.13 g/mol |
IUPAC-Name |
potassium;trifluoro-[(1R,2S)-2-phenylcyclopentyl]boranuide |
InChI |
InChI=1S/C11H13BF3.K/c13-12(14,15)11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8H2;/q-1;+1/t10-,11-;/m1./s1 |
InChI-Schlüssel |
YNCQIMKUZGNLOR-NDXYWBNTSA-N |
Isomerische SMILES |
[B-]([C@@H]1CCC[C@@H]1C2=CC=CC=C2)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C1CCCC1C2=CC=CC=C2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


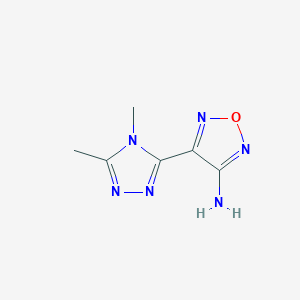
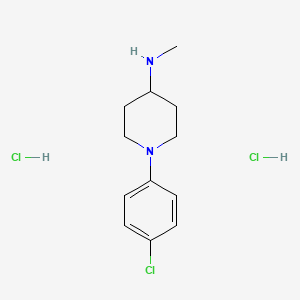

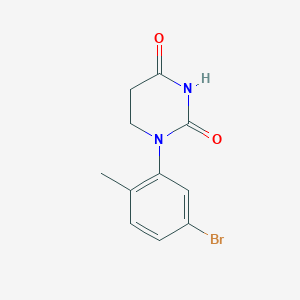
![N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride](/img/structure/B13478459.png)
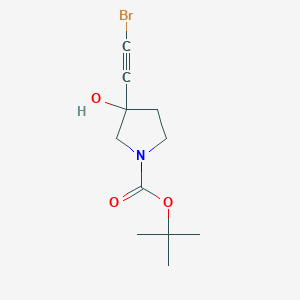
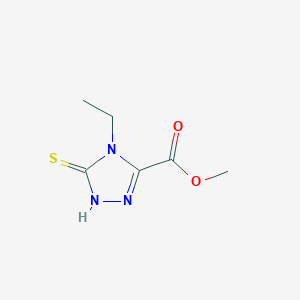

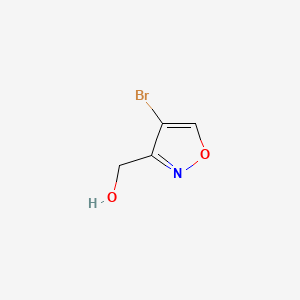
![methyl 2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13478484.png)
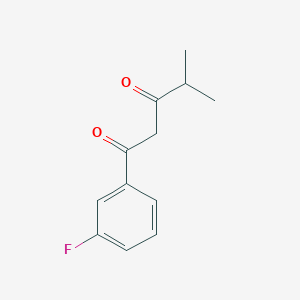
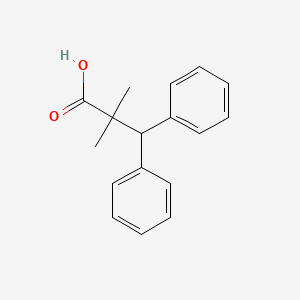
![5-[(4-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478506.png)
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
